Technical Guide: Chemical Properties & Analytical Applications of Pentachlorophenol-13C6
Technical Guide: Chemical Properties & Analytical Applications of Pentachlorophenol-13C6
Introduction: The Gold Standard in Trace Analysis
Pentachlorophenol-13C6 (PCP-13C6) is a high-precision, stable isotope-labeled analog of the organochlorine pesticide Pentachlorophenol (PCP). Unlike deuterated standards, which may suffer from hydrogen-deuterium exchange (H/D exchange) on the phenolic hydroxyl group, PCP-13C6 incorporates six carbon-13 atoms directly into the benzene ring. This structural modification renders the isotopic label chemically inert, ensuring that the mass shift (M+6) remains stable throughout rigorous extraction, derivatization, and ionization processes.
This guide details the physicochemical profile of PCP-13C6 and provides a validated workflow for its use as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).
Chemical Specifications & Physicochemical Profile[1][2][3][4][5]
The following data consolidates technical specifications for research-grade PCP-13C6.
Table 1: Chemical Identity & Physical Constants
| Property | Specification | Notes |
| Chemical Name | Pentachlorophenol-13C6 | Ring-labeled (Universally labeled) |
| CAS Number | 85380-74-1 | Specific to the |
| Molecular Formula | ||
| Molecular Weight | 272.29 g/mol | Native PCP is ~266.34 g/mol (+5.95 Da shift) |
| Isotopic Purity | ≥ 99 atom % | Essential to minimize "M+0" interference |
| Chemical Purity | ≥ 98% | |
| Melting Point | 188–191 °C | Consistent with native PCP; isotope effect is negligible |
| pKa | 4.74 | Weakly acidic; exists as phenolate at pH > 6 |
| Solubility | Soluble in Methanol, Acetone, DCM | Low water solubility (<14 mg/L) |
| Appearance | White to off-white crystalline solid |
Isotopic Stability & Mass Shift
The primary advantage of PCP-13C6 over Pentachlorophenol-d5 is the location of the label. In deuterated phenols, the deuterium on the hydroxyl group (–OD) is labile and rapidly exchanges with protons in aqueous solvents, leading to a loss of the isotopic signature.
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Mechanism: PCP-13C6 utilizes a
C aromatic ring. The carbon-chlorine and carbon-carbon bonds are non-labile under standard environmental conditions. -
Mass Spectrometry: Analysis typically targets the molecular ion [M]
or derivatized fragments. The M+6 shift moves the target ion from m/z 266 (native) to m/z 272 (labeled), well outside the natural isotopic envelope of the polychlorinated cluster.
Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)[6]
The most authoritative application of PCP-13C6 is in EPA Method 8270 (Semivolatile Organic Compounds) and related environmental protocols. The workflow below ensures self-validating quantification by compensating for matrix effects and recovery losses.
Experimental Protocol: Extraction & Derivatization
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Objective: Quantify trace PCP in aqueous matrices.
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Method: Solid Phase Extraction (SPE) followed by Acetylation and GC-MS/MS.
Step-by-Step Methodology:
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Sample Preparation & Spiking (Critical Step):
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Aliquot 100 mL of water sample.
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Spike: Add 50 µL of PCP-13C6 internal standard solution (10 µg/mL in methanol) before any extraction. This ensures the IS experiences the exact same losses as the analyte.
-
Acidification: Adjust pH to < 2 using 6N H
SO . Reasoning: PCP (pKa 4.7) must be protonated (neutral) to bind to hydrophobic SPE sorbents.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Flush C18 or Polymeric (HLB) cartridge with 5 mL Methanol, then 5 mL water (pH 2).
-
Loading: Pass sample through cartridge at ~5 mL/min.
-
Drying: Dry cartridge under vacuum for 10 mins to remove residual water (interferes with derivatization).
-
Elution: Elute with 2 x 3 mL Dichloromethane (DCM).
-
-
Derivatization (Acetylation):
-
Note: PCP tails severely on GC columns due to the -OH group. Acetylation improves peak shape.
-
Add 2 mL K
CO (buffer) and 50 µL Acetic Anhydride to the extract. -
Agitate for 5 minutes. The reaction converts PCP to Pentachlorophenyl Acetate .
-
Reaction:
-
-
GC-MS Analysis:
-
Inject 1 µL into GC-MS (Splitless).
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Column: DB-5ms or equivalent (30m x 0.25mm).
-
SIM Parameters:
-
Native PCP-Acetate: Monitor m/z 308, 310 (Molecular ion cluster).
-
PCP-13C6-Acetate: Monitor m/z 314, 316 (M+6 shift).
-
-
Workflow Diagram
The following diagram illustrates the self-correcting logic of the IDMS workflow.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Pentachlorophenol analysis. The diagram highlights how the internal standard compensates for experimental losses.
Safety & Handling Protocols
PCP-13C6 retains the toxicological properties of native Pentachlorophenol. It is a potent uncoupler of oxidative phosphorylation.
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Hazard Classification: Acute Tox. 3 (Oral/Dermal), Acute Tox. 2 (Inhalation), Carcinogen Cat. 2.
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PPE Requirements:
-
Respiratory: N95 or P100 respirator if handling powder; fume hood is mandatory for all solvent work.
-
Dermal: Double nitrile gloves (PCP permeates standard latex).
-
-
Decontamination: PCP is persistent. Spills should be treated with activated charcoal or absorbent pads and disposed of as hazardous chlorinated waste. Do not wash down drains.
References
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Cambridge Isotope Laboratories. (2024).[1] Pentachlorophenol (13C6, 99%) - Safety Data Sheet & Product Specifications. Retrieved from
-
Sigma-Aldrich. (2024). Pentachlorophenol-13C6 Product Specification. Retrieved from
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U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[2] Retrieved from
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pentachlorophenol. Retrieved from
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AccuStandard. (2024). Certified Reference Materials: Pentachlorophenol-13C6.[3][4] Retrieved from
